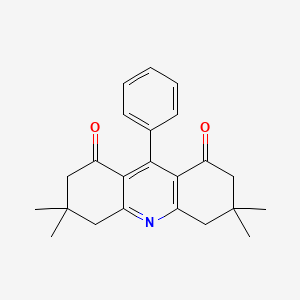

3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione and its derivatives involves complex organic synthesis techniques, yielding compounds with varying substituents on the acridinedione backbone. These compounds are synthesized and crystallized under controlled conditions, showcasing a variety of crystal structures and conformations based on their specific substituents and crystallization processes (Shi et al., 2007), (Palani et al., 2005).

Molecular Structure Analysis X-ray crystallography reveals the molecular structure of these compounds, highlighting the dihedral angles, conformation of rings, and intermolecular interactions that stabilize the crystal structure. The central ring of the acridinedione system adopts a variety of conformations such as boat and half-chair, influenced by the nature of the substituents and the crystal packing (Kour et al., 2013), (Hussein et al., 2018).

Chemical Reactions and Properties The chemical properties of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione derivatives are characterized by their reactions with various agents, demonstrating how the structure influences reactivity and the formation of specific products. The crystal packing and molecular interactions also play a crucial role in the stability and reactivity of these compounds (Qi, 2002).

Physical Properties Analysis The physical properties, including crystalline structure, melting points, and solubility, are directly influenced by the molecular structure and substitution patterns on the acridinedione ring. These properties are critical for understanding the material's behavior in different environments and applications (Aravindan et al., 2005).

Chemical Properties Analysis The acridinedione derivatives exhibit a range of chemical properties based on their structural features. These properties include reactivity towards various chemical agents, stability under different conditions, and the ability to form hydrogen bonds and other intermolecular interactions that affect their chemical behavior and applications (Kour et al., 2014).

科学的研究の応用

Corrosion Inhibition

A study explored the use of acridinedione derivatives as corrosion inhibitors for N80 steel in hydrochloric acid, demonstrating high efficiency and suggesting their potential in protecting storage tanks from corrosion. The inhibitors showed a maximum efficiency of 97.3%, with adsorption behavior fitting the Langmuir isotherm model. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) studies indicated these compounds act as mixed-type inhibitors, with a significant increase in charge transfer resistance, confirming their adsorption on the steel surface (Singh et al., 2020).

Synthesis and Crystallographic Studies

The synthesis and crystallization of 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione and its derivatives have been documented. These compounds exhibit unique crystal structures with distinct conformations, contributing to the understanding of their chemical properties and potential applications in materials science (Shi et al., 2007).

Photocatalytic Oxidation

Acridinedione derivatives have been investigated for their photocatalytic properties. For instance, 9-phenyl-10-methylacridinium ion has demonstrated effectiveness as a photocatalyst in the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This highlights the potential of acridinedione derivatives in green chemistry applications, providing a pathway for the development of efficient photocatalytic systems (Ohkubo et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, acridinedione derivatives have been utilized to control polymeric topology by influencing polymerization conditions. This includes the formation of mechanically linked networks and branched polyurethanes with controllable polydispersity, demonstrating the compound's utility in designing novel polymeric materials (Gong and Gibson, 1997).

特性

IUPAC Name |

3,3,6,6-tetramethyl-9-phenyl-2,4,5,7-tetrahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-22(2)10-15-20(17(25)12-22)19(14-8-6-5-7-9-14)21-16(24-15)11-23(3,4)13-18(21)26/h5-9H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUZRIONZQHQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)